![molecular formula C12H14N2O B8446995 5,7-diethyl-[1,6]naphthyridin-2(1H)-one](/img/structure/B8446995.png)
5,7-diethyl-[1,6]naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-diethyl-[1,6]naphthyridin-2(1H)-one: is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-diethyl-[1,6]naphthyridin-2(1H)-one typically involves multi-step organic reactions. Common starting materials might include substituted pyridines or quinolines. The synthetic route may involve:
Cyclization reactions: To form the naphthyridine ring.
Alkylation reactions: To introduce the ethyl groups at the 5 and 7 positions.
Oxidation or reduction reactions: To achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing for yield, purity, and cost-effectiveness. This might involve:
Batch or continuous flow reactors: For efficient large-scale synthesis.
Catalysts and solvents: To enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5,7-diethyl-[1,6]naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a naphthyridine derivative with additional oxygen-containing functional groups.
Scientific Research Applications
5,7-diethyl-[1,6]naphthyridin-2(1H)-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its heterocyclic structure.
Biological Studies: Investigating its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5,7-diethyl-[1,6]naphthyridin-2(1H)-one would depend on its specific interactions with biological targets. This might involve:
Binding to enzymes or receptors: Affecting their activity.
Modulating signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound without the ethyl substitutions.
5,7-Dimethyl-1,6-naphthyridin-2(1H)-one: A similar compound with methyl groups instead of ethyl groups.
Uniqueness
5,7-diethyl-[1,6]naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other naphthyridine derivatives.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5,7-diethyl-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-3-8-7-11-9(10(4-2)13-8)5-6-12(15)14-11/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
LNWVGIGQYGAHEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=CC(=O)N2)C(=N1)CC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
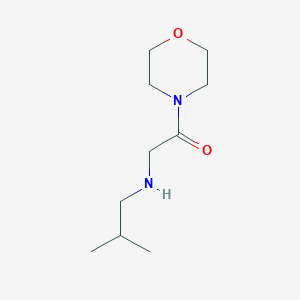
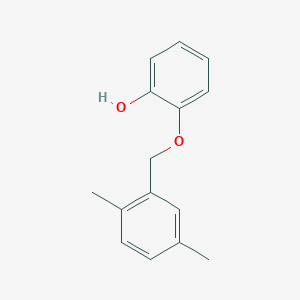
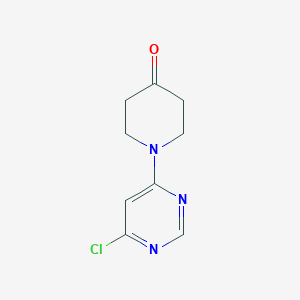
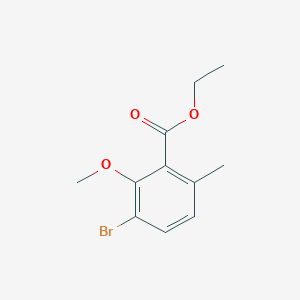
![N-[[2'-(1-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]-methyl]-L-valine benzyl ester](/img/structure/B8446943.png)
![5-(5-(Allylthio)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B8446944.png)

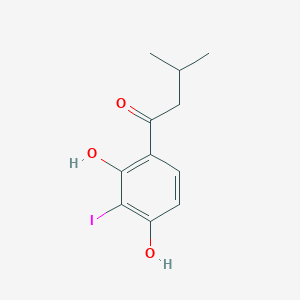

![1,3-Dihydrobenzo[de]isochromen-1-ol](/img/structure/B8446970.png)
![(1R,5R)-6-benzyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B8446979.png)


![Methanone,[7-[(1-methylethyl)amino]-1h-benzimidazol-2-yl](4-methyl-1-piperazinyl)-](/img/structure/B8447007.png)
